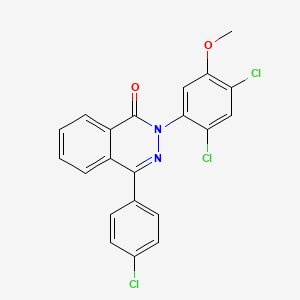
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone (4C2D5MP) is a novel compound with potential applications in scientific research. It is a synthetic compound that was first synthesized in 2019 and has since been studied for its potential applications in the laboratory. 4C2D5MP has a wide range of biochemical and physiological effects, and it has the potential to be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone has potential applications in scientific research. It has been studied for its potential to be used as a drug delivery system, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. Additionally, it has been studied for its potential to be used as a fluorescent probe for imaging in live cells and tissues.
Mecanismo De Acción
The exact mechanism of action of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. Additionally, it is believed to interact with certain cell receptors and to interfere with the production of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied, however, it has been shown to have anti-cancer and anti-inflammatory effects in vitro. Additionally, it has been shown to inhibit the growth of certain types of cancer cells in vitro. It has also been shown to have antioxidant activity and to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone in laboratory experiments include its low cost, its low toxicity, and its wide range of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is that the exact mechanism of action is not yet fully understood, and further research is needed to determine its full potential.
Direcciones Futuras
The potential future directions for 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone include further research into its mechanism of action, its potential applications in drug delivery systems, its potential as an anti-cancer agent, and its potential as an anti-inflammatory agent. Additionally, further research into its potential as a fluorescent probe for imaging in live cells and tissues is needed. Finally, further research into its potential as an antioxidant and its potential to reduce inflammation in animal models is needed.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is a multi-step process that involves the use of several reagents and catalysts. The most common method of synthesis involves the reaction of 4-chlorophenol, 2,4-dichloro-5-methoxyphenol, and phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at temperatures ranging from 60-120°C and is typically completed within 24 hours. The product is purified by recrystallization and then isolated by vacuum filtration.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-28-19-11-18(16(23)10-17(19)24)26-21(27)15-5-3-2-4-14(15)20(25-26)12-6-8-13(22)9-7-12/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUGIRKWIJTDCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

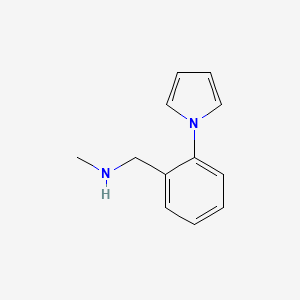
![6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2398498.png)

![3-[3-(4-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2398504.png)

![Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate](/img/structure/B2398508.png)
![2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2398509.png)
![Tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate](/img/structure/B2398511.png)
![(4-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2398513.png)
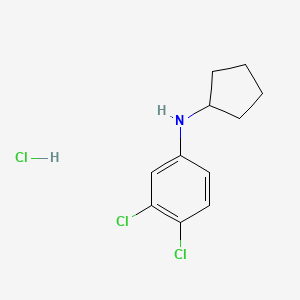
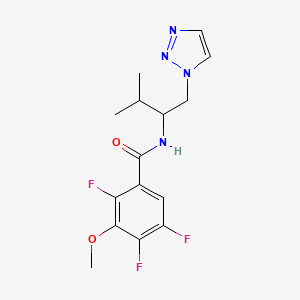
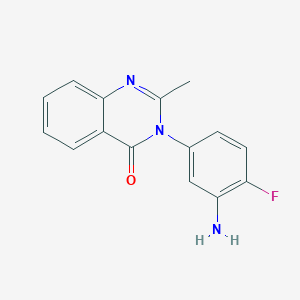
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2398517.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2398518.png)